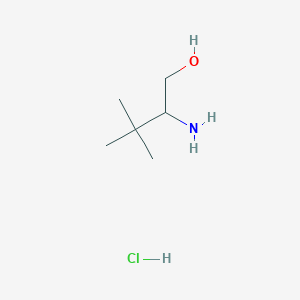
2-Amino-3,3-dimethylbutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,3-dimethylbutan-1-ol hydrochloride (2-ADMBHCl) is an organic compound belonging to the class of amino alcohols. It is a colorless, odorless, and water-soluble crystalline solid which is used in a variety of scientific and industrial applications. 2-ADMBHCl is a versatile compound that can be used in a wide range of laboratory experiments and processes, including organic synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,3-dimethylbutan-1-ol hydrochloride has a wide range of scientific research applications. It is used in organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, it is used as a protecting group for alcohols, amines, and thiols. In analytical chemistry, it is used as a reagent for the determination of free amines and as a derivatizing agent for the analysis of amino acids. In biochemistry, it is used as a buffer and a chemical chaperone in protein folding studies.
Wirkmechanismus
The mechanism of action of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride is not yet fully understood. However, it is believed that the hydrochloride group of the molecule acts as a proton acceptor, allowing the molecule to act as a weak base and interact with other molecules. This interaction is believed to be responsible for the molecule’s ability to act as a protecting group, a reagent, and a chemical chaperone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride have not been extensively studied. However, it is believed to have a protective effect on proteins, as it has been shown to protect proteins from denaturation and aggregation. It is also believed to have an antioxidant effect, as it has been shown to scavenge free radicals and reduce oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3,3-dimethylbutan-1-ol hydrochloride has several advantages for use in laboratory experiments. It is water-soluble, non-toxic, and relatively stable. It is also inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in organic solvents, and it can form insoluble salts with some acids and bases.
Zukünftige Richtungen
There are several potential future directions for 2-Amino-3,3-dimethylbutan-1-ol hydrochloride. It could be explored further as a protecting group for alcohols, amines, and thiols in organic synthesis. It could also be further studied as a reagent for the determination of free amines and as a derivatizing agent for the analysis of amino acids. It could also be studied further as a buffer and a chemical chaperone in protein folding studies. Additionally, its potential biochemical and physiological effects could be further explored, including its potential antioxidant and protective effects.
Synthesemethoden
2-Amino-3,3-dimethylbutan-1-ol hydrochloride can be synthesized via a variety of methods, including the reaction of dimethylamine with 2-chloro-3,3-dimethylbutan-1-ol (2-chloro-3,3-dimethylbutan-1-ol hydrochloride), the reaction of dimethylamine with 1-chloro-2,2-dimethylbutan-1-ol (1-chloro-2,2-dimethylbutan-1-ol hydrochloride), and the reaction of dimethylamine with 2-chloro-3-methylbutan-1-ol (2-chloro-3-methylbutan-1-ol hydrochloride). The reaction of dimethylamine with 2-chloro-3,3-dimethylbutan-1-ol hydrochloride is the most commonly used method and yields the highest yield of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride.
Eigenschaften
IUPAC Name |
2-amino-3,3-dimethylbutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMCXSYQJNKSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dimethylbutan-1-ol hydrochloride | |
CAS RN |
1306604-13-6 |
Source


|
| Record name | 2-amino-3,3-dimethylbutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1289947.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)








